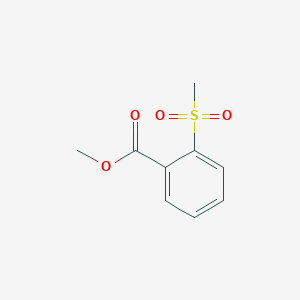

2-(甲磺酰基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of ionic liquids, transition-metal-free conditions, and radical relay strategies. For instance, the synthesis of benzene-sulfonate and -carboxylate copper polymers is described, which are used as catalysts in the oxidation of cyclohexane . Another paper discusses the synthesis of benzofurans through a radical addition cascade cyclization of 1,6-enynes with DMSO under transition-metal-free conditions . Additionally, a radical relay strategy is employed for the generation of 3-(methylsulfonyl)benzo[b]thiophenes from methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite .

Molecular Structure Analysis

The molecular structures of related compounds are characterized using various techniques such as X-ray crystallography, NMR, and mass spectrometry. For example, the crystal structure of metal complexes containing 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene is discussed, highlighting the interaction of ligands and metal ions . The crystal structure and non-covalent interactions of 2-{[2-phenylsulfonyl)hydrazinylidene]methyl}benzoic acid and its cyclized product are also studied .

Chemical Reactions Analysis

The chemical reactions involving related compounds include condensation reactions, cyclization, and radical-initiated processes. For instance, the condensation of benzene-1, 2-diamine with aromatic aldehydes catalyzed by ionic liquid/sulfonic acid functionalized imidazolium salts/FeCl3 is reported . The radical-initiated synthesis of 3-(methylsulfonyl)benzo[b]thiophenes is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are explored through their reactivity, crystal packing, and non-covalent interactions. The study of 2,4-dimethyl-5-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride reveals insights into the steric effects and hydrogen bonding in the crystal structure . The properties of 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid, such as hydrogen bonding and crystal packing, are also described . Additionally, the synthesis and properties of 2-nitro-4-methylsulfonyl benzoic acid are discussed, highlighting the mild reaction conditions and high yields .

科学研究应用

有机合成与化学反应

2-(甲磺酰基)苯甲酸甲酯在复杂分子的合成中用作中间体。例如,它用于通过涉及甲基(2-炔基苯基)硫烷和亚代硫酸钠的自由基传递策略生成 3-(甲磺酰基)苯并[b]噻吩。该过程由可见光照射和光催化剂促进,突显了一种在温和条件下有效引入含甲磺酰基化合物的办法 (Gong 等人,2019 年)。类似地,它在通过氧化和后续反应合成含有吩恶噻吩型结构单元的梯形聚合物中的作用展示了其在创建具有半导体性质的材料中的效用 (Oyaizu 等人,2002 年)。

催化

在催化中,利用甲磺酰基衍生物的离子液体体系有效地催化苯-1,2-二胺与芳香醛的缩合。这证明了该化合物在环境友好条件下促进反应的效用,例如室温操作和使用大气空气作为绿色氧化剂 (Khazaei 等人,2011 年)。

材料科学

在材料科学中,由 4-甲磺酰基甲苯合成 2-硝基-4-甲磺酰基苯甲酸展示了该化合物在温和条件下以高纯度和高产率生产材料的潜力。这一过程突出了其经济效益和简单性,表明其在开发具有成本效益的材料中的适用性 (Jia-bin,2010 年)。

荧光和光稳定性

此外,2,5-双(甲磺酰基)-1,4-二氨基苯,一种相关的衍生物,已被确定为绿色荧光团的新型结构。该化合物表现出高荧光发射、光稳定性,并且具有固态发光、水溶性以及与溶剂和 pH 无关的特性。由于其增强的光谱信号,它在成像应用和显示中的效用代表了对传统 π 共轭体系的重大突破 (Beppu 等人,2015 年)。

安全和危害

Methyl 2-(methylsulfonyl)benzenecarboxylate is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H318, which means it causes serious eye damage . The precautionary statements are P280 (wear protective gloves/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

属性

IUPAC Name |

methyl 2-methylsulfonylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-13-9(10)7-5-3-4-6-8(7)14(2,11)12/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZSGPKVIDVBEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377207 |

Source

|

| Record name | Methyl 2-(methanesulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(methylsulfonyl)benzenecarboxylate | |

CAS RN |

199657-02-8 |

Source

|

| Record name | Methyl 2-(methanesulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B1303227.png)

![N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1303254.png)

![Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate](/img/structure/B1303255.png)

![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B1303267.png)

![1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303271.png)

![tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1303282.png)